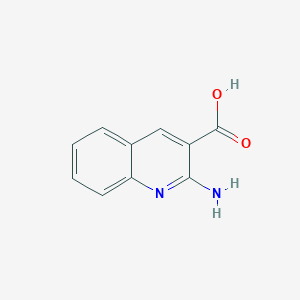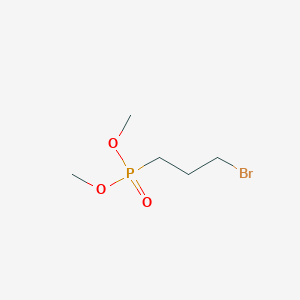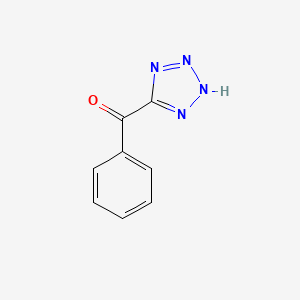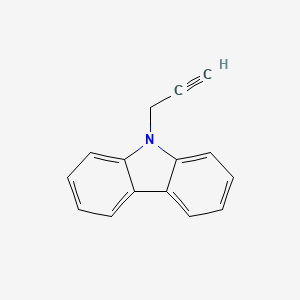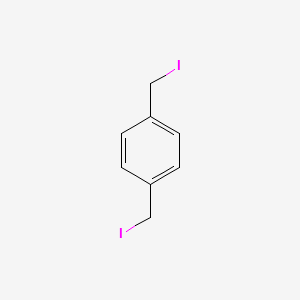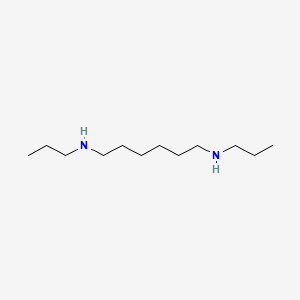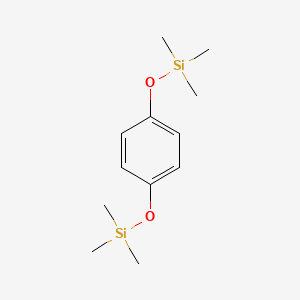
1,4-Bis(trimethylsiloxy)benzene
Overview
Description
1,4-Bis(trimethylsiloxy)benzene is a chemical compound with the molecular formula C12H22O2Si2 It belongs to the siloxane family and is known for its unique physicochemical properties
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Bis(trimethylsiloxy)benzene can be synthesized through several methods. One common synthetic route involves the reaction of hydroquinone with trimethylsilyl chloride in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions and yields the desired product with high purity .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for efficiency and cost-effectiveness, ensuring a consistent supply of the compound for various applications .
Chemical Reactions Analysis
Types of Reactions
1,4-Bis(trimethylsiloxy)benzene undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various products, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into different derivatives.
Substitution: The trimethylsiloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or organometallic compounds.
Major Products Formed
The major products formed from these reactions vary based on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of functionalized derivatives .
Scientific Research Applications
1,4-Bis(trimethylsiloxy)benzene has a wide range of applications in scientific research, including:
Mechanism of Action
The mechanism of action of 1,4-Bis(trimethylsiloxy)benzene involves its interaction with specific molecular targets and pathways. The trimethylsiloxy groups enhance the compound’s stability and reactivity, allowing it to participate in various chemical reactions. These interactions are crucial for its applications in developing advanced materials and coatings .
Comparison with Similar Compounds
Similar Compounds
1,4-Bis(trimethylsilyl)benzene: This compound is structurally similar but lacks the oxygen atoms present in 1,4-Bis(trimethylsiloxy)benzene.
Hydroquinone bis(trimethylsilyl) ether: Another related compound with similar applications in chemistry and industry.
Uniqueness
This compound stands out due to its unique combination of trimethylsiloxy groups and a benzene ring, which imparts distinct physicochemical properties. These properties make it particularly suitable for applications in developing advanced materials and coatings, as well as in quantitative NMR spectroscopy .
Properties
IUPAC Name |
trimethyl-(4-trimethylsilyloxyphenoxy)silane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O2Si2/c1-15(2,3)13-11-7-9-12(10-8-11)14-16(4,5)6/h7-10H,1-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVLYYIZODAWMML-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)OC1=CC=C(C=C1)O[Si](C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22O2Si2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70305236 | |
| Record name | 1,4-Bis(trimethylsiloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.47 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2117-24-0 | |
| Record name | 1,4-Bis(trimethylsiloxy)benzene | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=169981 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,4-Bis(trimethylsiloxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70305236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the conformational preference of 1,4-bis(trimethylsiloxy)benzene in the solid and gas phase?
A1: Both X-ray crystallography and computational methods reveal that this compound adopts a non-planar conformation. In the crystalline state, obtained by vacuum sublimation or crystallization from n-heptane, the molecule exhibits C1 symmetry. The two (H3C)3SiO- substituents are twisted around the O-(C6H4)-O axis by dihedral angles of ±60°, adopting a conrotatory arrangement [, ]. Photoelectron spectroscopy and theoretical calculations suggest that this C1 symmetry is also maintained in the gas phase [, ].
Q2: How does the conformation of this compound compare to its monosubstituted derivative?
A2: While experimental data on the conformation of the monosubstituted derivative, (H5C6)-OSi(CH3)3, is limited, theoretical calculations provide insights. Studies employing MNDO, AM1, and PM3 methods have been conducted to predict the geometry of this molecule []. Comparing these computational results with experimental data for this compound can help assess the impact of a single trimethylsiloxy substituent on the overall conformation.
Q3: Are there other known bis(trimethylsiloxy)- compounds and how do their properties compare?
A3: Yes, several other bis(trimethylsiloxy)- compounds have been synthesized, including:
Q4: What are the potential applications of this compound?
A4: While the provided research focuses primarily on structural characterization, the presence of the trimethylsiloxy groups suggests potential applications of this compound and its derivatives:
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



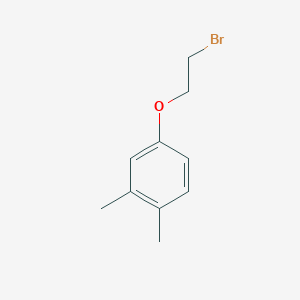
![7-Amino-2-beta-D-ribofuranosyl-v-triazolo[4,5-d]pyrimidine](/img/structure/B1267111.png)
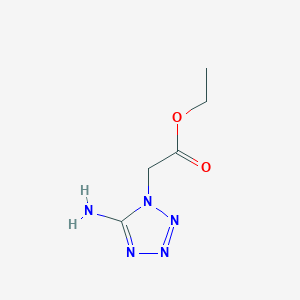
![1-(Bicyclo[2.2.2]oct-5-en-2-yl)ethanone](/img/structure/B1267113.png)
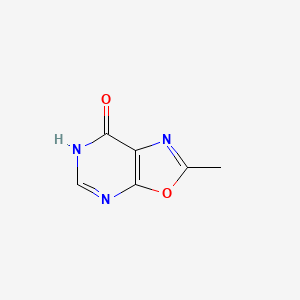
![4-[Bis(prop-2-enyl)amino]benzoic acid](/img/structure/B1267117.png)
